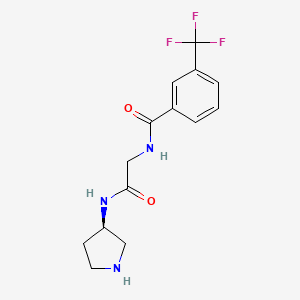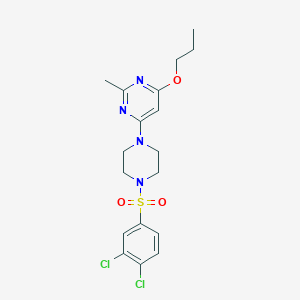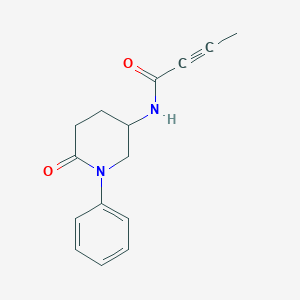![molecular formula C14H13N3OS B2674811 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone CAS No. 2034455-34-8](/img/structure/B2674811.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone, also known as QAQ, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications such as cancer treatment, anti-inflammatory, and antibacterial activities.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Moreover, this compound inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes that are important for inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which ultimately leads to apoptosis. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases. This compound has also been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, this compound has been extensively studied in various in vitro and in vivo models, which makes it a suitable candidate for further research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied in clinical trials, which limits its potential for clinical applications.
Future Directions
There are several future directions for the research on 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone. First, further studies are needed to elucidate the molecular mechanism of action of this compound. Second, studies are needed to investigate the potential of this compound for the treatment of other diseases such as inflammatory bowel disease and infectious diseases. Third, studies are needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Fourth, studies are needed to investigate the potential of this compound as a lead compound for the development of novel anticancer drugs.
Conclusion
In conclusion, this compound is a promising compound that has shown potential for the treatment of various diseases such as cancer and inflammation. The synthesis of this compound involves a multistep process that can be easily scaled up for large-scale production. This compound has been extensively studied in various scientific research applications, and further research is needed to elucidate its molecular mechanism of action and potential for clinical applications.
Synthesis Methods
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone involves the reaction of 2-aminothiophenol, quinoxaline-2-carbaldehyde, and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multistep process, which includes the formation of an imine intermediate, followed by a cyclization reaction to form the final product.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for the prevention of metastasis.
properties
IUPAC Name |
quinoxalin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(17-7-10-5-9(17)8-19-10)13-6-15-11-3-1-2-4-12(11)16-13/h1-4,6,9-10H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBPAZJVFJVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)
![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)


![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)






![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

